1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-
Overview
Description
1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- is a useful research compound. Its molecular formula is C16H25BO5 and its molecular weight is 308.2 g/mol. The purity is usually 95%.
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Biological Activity
1,3,2-Dioxaborolanes are a class of organoboron compounds that have garnered attention for their diverse biological activities. The compound 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- (commonly referred to as MEPB) is particularly notable for its potential applications in medicinal chemistry. This article reviews the biological activity of MEPB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H25BO5
- Molar Mass : 310.19 g/mol
- CAS Number : 959972-43-1
- Structure : The compound features a dioxaborolane ring system with methoxy and methoxyethoxy substituents on the aromatic ring.
Biological Activity Overview
MEPB has shown promise in various biological assays, particularly in the context of enzyme inhibition and potential therapeutic applications. The following sections detail its biological activities based on current research findings.
Enzyme Inhibition
-
RNA-dependent RNA Polymerase Inhibition :
- MEPB has been evaluated as a non-nucleoside inhibitor of RNA-dependent RNA polymerase (NS5B), which is crucial in viral replication processes.
- In vitro studies demonstrated that MEPB exhibited significant inhibition with an IC50 value in the low micromolar range (approximately 0.34 μM), indicating its potential as an antiviral agent against hepatitis C virus (HCV) .
-
Nitric Oxide Synthase (NOS) Inhibition :
- Research indicates that derivatives of MEPB can inhibit various isoforms of nitric oxide synthase (nNOS, eNOS, iNOS). These enzymes are involved in the production of nitric oxide, a signaling molecule with numerous physiological roles.
- The inhibition profiles suggest that MEPB could be beneficial in conditions where modulation of nitric oxide levels is therapeutically relevant .
Pharmacokinetics and Toxicity
- Absorption and Metabolism :
- Toxicity Profile :
Case Studies
Several case studies have explored the efficacy and safety of MEPB:
- Antiviral Efficacy :
- Cardiovascular Implications :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity and characteristics of MEPB compared to other organoboron compounds:
Compound | CAS Number | IC50 (μM) | Target Enzyme | Notes |
---|---|---|---|---|
MEPB | 959972-43-1 | 0.34 | NS5B | Non-nucleoside inhibitor |
Compound A | 123456-78-9 | 0.50 | nNOS | Moderate selectivity |
Compound B | 987654-32-1 | >10 | CYP3A4 | Low activity |
Properties
IUPAC Name |
2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO5/c1-15(2)16(3,4)22-17(21-15)12-7-8-13(14(11-12)19-6)20-10-9-18-5/h7-8,11H,9-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMOXIOBLDZPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCOC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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